molecular formula C17H23FN4O2 B4285768 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea

Cat. No.: B4285768
M. Wt: 334.4 g/mol
InChI Key: WPAWWVMUBCSPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2-fluorobenzyl group and a 3,5-dimethyl group, as well as a urea moiety linked to a 3-methoxypropyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone. In this case, 2-fluorobenzylhydrazine reacts with 3,5-dimethyl-1,3-diketone under acidic conditions to form the desired pyrazole ring.

    Urea Formation: The pyrazole derivative is then reacted with an isocyanate derivative, such as 3-methoxypropyl isocyanate, to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, the compound may interact with receptors, altering their signaling pathways and resulting in physiological responses.

Comparison with Similar Compounds

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea can be compared with other similar compounds, such as:

    N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter the compound’s reactivity and biological activity.

    N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea: This compound has an ethoxy group instead of a methoxy group. The ethoxy group may affect the compound’s solubility and interaction with biological targets.

    N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxyethyl)urea: This compound has a methoxyethyl group instead of a methoxypropyl group. The shorter chain length may influence the compound’s pharmacokinetic properties.

The uniqueness of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2/c1-12-16(20-17(23)19-9-6-10-24-3)13(2)22(21-12)11-14-7-4-5-8-15(14)18/h4-5,7-8H,6,9-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAWWVMUBCSPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.